(Tyr0)-Atriopeptin II (rat)

Descripción general

Descripción

(Tyr0)-Atriopeptin II (rat) is a synthetic peptide analog of atrial natriuretic peptide, which is a hormone involved in the regulation of blood pressure and fluid balance. This compound is specifically designed for research purposes, particularly in the study of cardiovascular functions and renal physiology in rats.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Tyr0)-Atriopeptin II (rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: For large-scale production, the process can be automated using peptide synthesizers. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Análisis De Reacciones Químicas

Oxidation and Disulfide Bond Formation

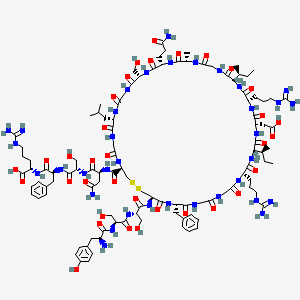

The peptide contains two cysteine residues (positions 4 and 20) that form a disulfide bridge critical for receptor binding.

-

Oxidation Conditions :

| Oxidizing Agent | Efficiency | Byproduct Formation |

|---|---|---|

| Air (O₂) | Moderate | Minimal |

| DMSO | High | Low |

| I₂ | High | Requires careful removal |

-

Impact of Methionine Oxidation :

Hydrolysis and Stability

(Tyr⁰)-Atriopeptin II undergoes hydrolysis under physiological and acidic conditions:

-

pH-Dependent Degradation :

-

Acidic conditions (pH < 3) : Cleavage at Asp-Pro bonds.

-

Neutral/basic conditions (pH 7–9) : Hydrolysis at Asn-Gly and Gln-Ser sites.

-

| Condition | Half-Life | Major Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 4 hours | Fragments: Tyr-Ser-Ser-Cys, Phe-Gly-Arg |

| pH 7.4, 37°C | 48 hours | Deamidated isoforms at Asn²¹ |

Receptor Binding and Functional Modifications

The peptide interacts with natriuretic peptide receptors (NPR-A/NPR-B), initiating cGMP signaling. Key modifications affecting reactivity include:

-

Tyrosine Substitution (Tyr⁰) :

-

Disulfide Bond Disruption :

Comparative Stability Profiles

Stability under storage and experimental conditions:

| Parameter | (Tyr⁰)-Atriopeptin II | Native ANP |

|---|---|---|

| Thermal Stability | Stable up to 60°C | Denatures at 50°C |

| Proteolytic Resistance | Resistant to NEP | Susceptible to NEP |

| Solubility | High in aqueous buffers | Requires co-solvents |

Synthetic Challenges and Optimizations

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Molecular Formula : C107H165N35O34S2

- Molecular Weight : Approximately 2549.8 g/mol

- Purity : Often exceeds 95%, making it suitable for biochemical applications.

(Tyr0)-Atriopeptin II engages in receptor-mediated signaling, primarily through the guanylate cyclase receptor pathway. Upon binding to its receptors, it catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate, which acts as a secondary messenger in various physiological processes. This mechanism is crucial for its biological activities, including vasodilation and natriuresis (sodium excretion) .

Physiological Roles

- Cardiovascular Regulation :

- Impact on Renal Function :

Cardiovascular Research

(Tyr0)-Atriopeptin II is extensively used in cardiovascular studies to understand its role in hypertension and heart failure. Its ability to induce vasodilation makes it a candidate for exploring new therapeutic pathways for managing high blood pressure and heart-related ailments.

Endocrine Studies

Research indicates that thyroid dysfunction can alter atriopeptin concentrations, suggesting a link between endocrine health and cardiovascular regulation via peptides like (Tyr0)-Atriopeptin II . This highlights the compound's potential in studying metabolic disorders.

Comparative Studies

Comparison with other natriuretic peptides (e.g., Atrial Natriuretic Peptide, Brain Natriuretic Peptide) has revealed distinct physiological roles while sharing common pathways influenced by atrial natriuretic peptides. Understanding these differences can aid in developing targeted therapies .

Case Studies

Mecanismo De Acción

(Tyr0)-Atriopeptin II (rat) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, increased renal excretion of sodium and water, and reduced blood pressure. The primary molecular targets are NPR-A and NPR-B receptors, which are involved in the regulation of cardiovascular and renal functions.

Comparación Con Compuestos Similares

Atrial Natriuretic Peptide (ANP): The natural hormone with similar physiological effects.

Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family with overlapping functions.

C-type Natriuretic Peptide (CNP): A peptide with distinct but related roles in vascular and skeletal growth.

Uniqueness: (Tyr0)-Atriopeptin II (rat) is unique due to its specific design for research in rat models, allowing for detailed studies of cardiovascular and renal physiology. Its synthetic nature also enables modifications to study structure-activity relationships and develop new therapeutic agents.

Actividad Biológica

(Tyr0)-Atriopeptin II, a variant of the atrial natriuretic peptide (ANP), is a biologically active peptide derived from the rat's cardiac atria. This peptide plays a significant role in cardiovascular regulation, particularly in the modulation of blood pressure and fluid balance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

(Tyr0)-Atriopeptin II is a 23-amino acid peptide characterized by its unique sequence and structure. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉₈H₁₅₆N₃₄O₃₂S₂ |

| Molecular Weight | 2386.63 g/mol |

| CAS Number | 89139-54-8 |

| Purity | ≥90% (HPLC) |

| Solubility | Soluble to 1 mg/ml in water |

(Tyr0)-Atriopeptin II exerts its biological effects primarily through its interaction with specific receptors located in various tissues, particularly the cardiovascular system. The key mechanisms include:

- Natriuresis and Diuresis : It promotes sodium excretion and urine production, leading to decreased blood volume and lower blood pressure.

- Vasodilation : It induces relaxation of vascular smooth muscle, contributing to reduced vascular resistance.

- Coronary Vasoconstriction : Interestingly, atriopeptin II can also exhibit vasoconstrictor effects under certain conditions, particularly in isolated heart preparations where it has been shown to decrease coronary blood flow at higher concentrations .

Biological Activity

Research has demonstrated that (Tyr0)-Atriopeptin II has significant biological activity in vivo and in vitro. Key findings include:

- Blood Pressure Regulation : Studies indicate that atriopeptin II effectively lowers arterial pressure and cardiac filling pressures. In isolated guinea pig hearts, it has a median effective dose of 26 nanomoles for inducing vasoconstriction .

- Release Mechanisms : The release of atriopeptin is closely correlated with right atrial pressure and can be stimulated by various vasoconstrictors or fluid overload conditions .

- Biological Effects on Cardiac Function : In experimental models, atriopeptin II has been shown to influence cardiac output and myocardial oxygen consumption, highlighting its dual role in both promoting vasodilation and exerting vasoconstrictor effects depending on the physiological context .

Case Studies

Several studies have explored the effects of (Tyr0)-Atriopeptin II on various physiological parameters:

- Study on Morphine-Treated Rats : A study identified a biologically active circulating form of atrial natriuretic peptide isolated from morphine-treated rats, providing insights into its physiological relevance under altered states .

- Coronary Vasoconstriction Study : Research conducted on isolated heart preparations demonstrated that atriopeptin II can cause significant coronary vasoconstriction at specific concentrations, indicating its complex role in cardiac physiology .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUBWVNSCSVBEV-GWLSAQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H165N35O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2549.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.